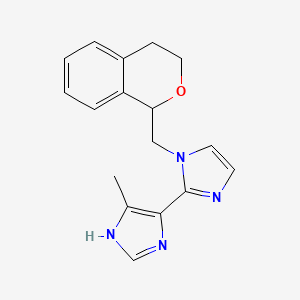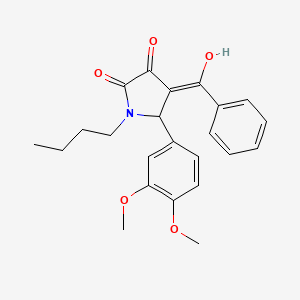
N-ethyl-3-fluoro-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-fluoro-N-(4-pyridinylmethyl)benzamide, commonly known as EFPMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFPMBA belongs to the class of benzamide derivatives and has been synthesized through various methods.
Mecanismo De Acción
EFPMBA exerts its therapeutic effects by modulating the activity of various molecular targets. Studies have shown that EFPMBA inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. EFPMBA also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, EFPMBA has been shown to interact with opioid receptors, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects:
EFPMBA has been shown to have various biochemical and physiological effects. Studies have shown that EFPMBA inhibits the activity of various enzymes, including histone deacetylases and cyclooxygenase-2. EFPMBA also inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-6. Additionally, EFPMBA has been shown to decrease the activity of nociceptive neurons, leading to potential analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFPMBA has several advantages for lab experiments, including its high potency and selectivity for molecular targets. EFPMBA is also relatively easy to synthesize and purify, making it a suitable compound for drug discovery studies. However, EFPMBA has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
EFPMBA has shown significant potential for therapeutic applications in various scientific research fields. Future studies should focus on optimizing the synthesis method of EFPMBA to improve its bioavailability and pharmacokinetics. Additionally, further studies should investigate the potential of EFPMBA as a drug candidate for cancer, inflammation, and pain management. Finally, future studies should investigate the potential of EFPMBA in combination with other drugs to enhance its therapeutic effects.
Conclusion:
EFPMBA is a promising chemical compound that has shown significant potential for therapeutic applications in various scientific research fields. EFPMBA's mechanism of action involves the modulation of various molecular targets, including histone deacetylases, NF-κB pathway, and opioid receptors. EFPMBA has various biochemical and physiological effects, including the inhibition of enzyme activity and the production of pro-inflammatory cytokines. EFPMBA has several advantages for lab experiments, including its high potency and selectivity for molecular targets. Future studies should focus on optimizing the synthesis method of EFPMBA, investigating its potential as a drug candidate, and exploring its potential in combination with other drugs.
Métodos De Síntesis
EFPMBA has been synthesized through various methods, including the reaction of N-ethyl-3-fluorobenzamide with 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
EFPMBA has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain management. Recent studies have shown that EFPMBA inhibits the proliferation of cancer cells and induces apoptosis. EFPMBA has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, EFPMBA has demonstrated potential analgesic effects by inhibiting the activity of nociceptive neurons.
Propiedades
IUPAC Name |
N-ethyl-3-fluoro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-2-18(11-12-6-8-17-9-7-12)15(19)13-4-3-5-14(16)10-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCOFGVYUJZSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)
![4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)

![[5-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5318242.png)
![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)
![4-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5318261.png)
![1-allyl-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B5318268.png)